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Compound of Interest

Compound Name:
Methyl 2-(3-

aminophenoxy)acetate

Cat. No.: B3106341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data on Methyl 2-(3-
aminophenoxy)acetate. Detailed experimental protocols and specific biological applications

for this compound are not readily available in the public domain. The information presented

herein is intended for informational purposes and as a starting point for further research.

Core Compound Information
Methyl 2-(3-aminophenoxy)acetate is an organic chemical compound with the CAS number

158196-47-5. It belongs to the class of aromatic amines and esters. Its chemical structure

features a methyl acetate group linked to an aniline ring through an ether bond at the meta

position. This arrangement of functional groups makes it a versatile building block in organic

synthesis, particularly for the preparation of more complex molecules with potential biological

activity.

Table 1: Physicochemical Properties of Methyl 2-(3-aminophenoxy)acetate
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Property Value Source

Molecular Formula C₉H₁₁NO₃ PubChem

Molecular Weight 181.19 g/mol PubChem

IUPAC Name
methyl 2-(3-

aminophenoxy)acetate
PubChem

CAS Number 158196-47-5 PubChem

InChI

InChI=1S/C9H11NO3/c1-12-

9(11)6-13-8-4-2-3-7(10)5-8/h2-

5H,6,10H2,1H3

PubChem

InChIKey
XENTXTUUBRDTST-

UHFFFAOYSA-N
PubChem

Canonical SMILES
COC(=O)COC1=CC=CC(=C1)

N
PubChem

Predicted XLogP3 0.7 PubChem

Topological Polar Surface Area 61.6 Å² PubChem

Synthesis and Experimental Protocols
A specific, detailed, and peer-reviewed experimental protocol for the synthesis of Methyl 2-(3-
aminophenoxy)acetate (CAS 158196-47-5) is not readily available in the surveyed scientific

literature and patent databases. However, based on the synthesis of analogous compounds,

such as its para-isomer, a plausible synthetic route can be proposed. This would typically

involve a two-step process:

Williamson Ether Synthesis: Reaction of 3-nitrophenol with a methyl haloacetate (e.g.,

methyl bromoacetate or methyl chloroacetate) in the presence of a weak base (e.g.,

potassium carbonate) to form the ether linkage.

Nitro Group Reduction: Reduction of the nitro group to an amine. This can be achieved

through various methods, including catalytic hydrogenation (e.g., using palladium on carbon

and hydrogen gas) or by using reducing agents like tin(II) chloride or iron in acidic media.
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Below is a generalized, hypothetical experimental workflow for the synthesis of Methyl 2-(3-
aminophenoxy)acetate. It is crucial to note that this is a proposed pathway and has not been

experimentally verified from a cited source for this specific compound.

Step 1: Williamson Ether Synthesis

Step 2: Nitro Group Reduction
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Methyl 2-(3-nitrophenoxy)acetate
(Intermediate)

Formation of Ether Linkage

Methyl 2-(3-nitrophenoxy)acetate
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(Final Product)

Reduction of Nitro Group
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Caption: Proposed Synthetic Workflow for Methyl 2-(3-aminophenoxy)acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3106341?utm_src=pdf-body
https://www.benchchem.com/product/b3106341?utm_src=pdf-body
https://www.benchchem.com/product/b3106341?utm_src=pdf-body-img
https://www.benchchem.com/product/b3106341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
Methyl 2-(3-aminophenoxy)acetate is primarily classified as a building block or chemical

intermediate. Its bifunctional nature, possessing both an amine and an ester group on a

phenoxy scaffold, makes it a valuable precursor for the synthesis of a wide range of more

complex molecules.

While specific drug development projects involving this exact molecule are not publicly

disclosed, compounds with the aminophenoxy acetic acid scaffold are of interest in medicinal

chemistry. For instance, derivatives of the isomeric Methyl 2-(4-aminophenoxy)acetate have

been utilized in the synthesis of antagonists for the NMDA receptor, which are targets for

neurological disorders. The broader class of phenoxyacetic acid derivatives has also been

investigated for herbicidal activity.

The presence of the primary amine allows for a variety of chemical modifications, including:

Amide bond formation

Sulfonamide synthesis

Reductive amination

Diazotization reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be

used in further coupling reactions or serve as a key interacting moiety with biological targets.

Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,

Methyl 2-(3-aminophenoxy)acetate is associated with the following hazards:

Table 2: GHS Hazard Information
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Hazard Code Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

H335 May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound. This

includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a

lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives
Methyl 2-(3-aminophenoxy)acetate is a readily available chemical intermediate with potential

for use in the synthesis of novel compounds for various applications, including drug discovery

and materials science. While there is a lack of detailed public information on its specific

applications and synthesis, its chemical structure suggests it is a versatile building block.

Future research could focus on the development and publication of a robust and high-yielding

synthesis for this compound. Furthermore, the exploration of its use in the creation of libraries

of novel compounds for biological screening could uncover potential applications in medicinal

chemistry. The logical progression from this intermediate would be its incorporation into lead

compounds for various therapeutic targets, leveraging the reactivity of its amine and ester

functionalities.
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Caption: Logical Progression in Drug Discovery Utilizing Methyl 2-(3-aminophenoxy)acetate.
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To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2-(3-
aminophenoxy)acetate (CAS 158196-47-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3106341#methyl-2-3-aminophenoxy-acetate-cas-
158196-47-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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